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Introduction
Ervogastat (PF-06865571) is a potent and selective inhibitor of Diacylglycerol O-

acyltransferase 2 (DGAT2), a key enzyme in the terminal step of triglyceride synthesis.[1][2][3]

[4][5][6] DGAT2 catalyzes the esterification of diacylglycerol (DAG) to form triglycerides (TG),

which are subsequently stored in lipid droplets.[2][5] Inhibition of DGAT2 is a promising

therapeutic strategy for metabolic diseases such as non-alcoholic steatohepatitis (NASH) by

reducing the accumulation of triglycerides in the liver.[2][3][6] These application notes provide

detailed protocols for assessing the efficacy of Ervogastat in cell culture models by quantifying

its effects on intracellular lipid accumulation and cell viability.

Mechanism of Action of Ervogastat
Ervogastat specifically targets DGAT2, which is predominantly expressed in the liver and

adipose tissue.[2][6] By inhibiting DGAT2, Ervogastat blocks the final and committed step in

triglyceride synthesis from diacylglycerol and acyl-CoA. This leads to a reduction in the overall

synthesis of triglycerides and consequently, a decrease in the formation and size of intracellular

lipid droplets. The efficacy of Ervogastat can, therefore, be assessed by measuring these

downstream effects. Ervogastat has been shown to have very low activity against DGAT1

(IC50 >50 μM), highlighting its selectivity.[2][6]
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Figure 1: Simplified signaling pathway of triglyceride synthesis and inhibition by Ervogastat.

Experimental Protocols
This section provides detailed methodologies for key experiments to assess the efficacy of

Ervogastat in a cell culture setting. A human hepatoma cell line, such as Huh7, is a suitable

model for these studies due to its relevance in hepatic lipid metabolism.[3][7][8][9][10]

Protocol 1: Cell Culture and Treatment with Ervogastat
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This protocol describes the general procedure for culturing Huh7 cells and treating them with

Ervogastat to induce a measurable effect on lipid accumulation.

Materials:

Huh7 cells

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

Ervogastat

DMSO (vehicle control)

Oleic acid

Fatty acid-free Bovine Serum Albumin (BSA)

Sterile PBS

Cell culture plates (6-well, 24-well, or 96-well)

Procedure:

Cell Seeding:

Culture Huh7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

at 37°C in a humidified atmosphere with 5% CO2.

Seed cells into the appropriate culture plates at a density that will result in 70-80%

confluency at the time of treatment. For a 96-well plate, a seeding density of 1 x 10⁴ cells

per well is recommended.[3]

Induction of Lipid Accumulation (Optional but Recommended):
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To enhance lipid droplet formation and provide a larger dynamic range for observing the

inhibitory effects of Ervogastat, cells can be treated with oleic acid complexed to BSA.

Prepare a 5 mM oleic acid/BSA solution by slowly adding a 100 mM stock of oleic acid in

ethanol to a 10% BSA solution in sterile PBS with stirring.[3]

Incubate the oleic acid-BSA complex at 37°C for 1 hour.

Replace the cell culture medium with a medium containing the desired concentration of

the oleic acid-BSA complex (e.g., 0.5-1 mM).[3]

Ervogastat Treatment:

Prepare a stock solution of Ervogastat in DMSO.

Dilute the Ervogastat stock solution to the desired final concentrations in the cell culture

medium (with or without oleic acid).

Include a vehicle control (DMSO) at the same final concentration as in the Ervogastat-
treated wells.

Replace the medium in the cell culture plates with the medium containing the different

concentrations of Ervogastat or vehicle control.

Incubation:

Incubate the cells for a suitable period to observe the effects of Ervogastat, typically 24-

48 hours.[3]
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Figure 2: Workflow for cell culture and treatment with Ervogastat.
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Protocol 2: Assessment of Cell Viability using MTT
Assay
It is crucial to determine if the observed reduction in lipid accumulation is due to the specific

inhibitory effect of Ervogastat or a consequence of general cytotoxicity. The MTT assay is a

colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[1]

[4][11][12][13]

Materials:

Treated cells in a 96-well plate

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Multi-well spectrophotometer (ELISA reader)

Procedure:

MTT Addition:

Following the treatment period with Ervogastat, add 10 µL of MTT solution to each well of

the 96-well plate.[12][13]

Incubation:

Incubate the plate for 4 hours at 37°C in a CO2 incubator.[12][13]

Solubilization:

Add 100 µL of the solubilization solution to each well.[12]

Allow the plate to stand overnight in the incubator to ensure complete solubilization of the

formazan crystals.[12]

Absorbance Measurement:
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Measure the absorbance of the samples at a wavelength of 570 nm using a multi-well

spectrophotometer.

Start with treated cells
in 96-well plate

Add MTT solution to each well

Incubate for 4h at 37°C

Add solubilization solution

Incubate overnight at 37°C

Measure absorbance at 570 nm

End

Click to download full resolution via product page

Figure 3: Workflow for the MTT cell viability assay.

Protocol 3: Quantification of Intracellular Triglycerides
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This protocol describes a quantitative method to measure the total intracellular triglyceride

content using a commercially available colorimetric or fluorometric assay kit.

Materials:

Treated cells in a 6-well or 12-well plate

PBS

Cell lysis buffer (e.g., containing 5% NP-40 or as provided in the kit)

Triglyceride quantification kit (colorimetric or fluorometric)

Homogenizer or sonicator

Microplate reader

Procedure:

Cell Lysis:

After treatment with Ervogastat, wash the cells twice with ice-cold PBS.

Add cell lysis buffer to each well and scrape the cells.

Homogenize or sonicate the cell lysate to ensure complete lysis.[14]

Triglyceride Assay:

Follow the manufacturer's instructions for the triglyceride quantification kit. This typically

involves:

Adding lipase to the samples to hydrolyze triglycerides into glycerol and free fatty acids.

[15]

A series of enzymatic reactions that lead to the generation of a colored or fluorescent

product.

Incubating the reaction mixture for a specified time at room temperature or 37°C.[14][15]
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Measurement:

Measure the absorbance or fluorescence using a microplate reader at the wavelength

specified in the kit's protocol.

Normalization:

Determine the protein concentration of the cell lysates (e.g., using a BCA assay) and

normalize the triglyceride content to the total protein content.

Start with treated cells

Wash cells with PBS

Lyse cells and homogenize

Perform triglyceride assay
(as per kit instructions)

Measure absorbance or fluorescence

Normalize triglyceride content
to protein concentration

End
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Click to download full resolution via product page

Figure 4: Workflow for intracellular triglyceride quantification.

Protocol 4: Visualization of Lipid Droplets by Oil Red O
Staining
Oil Red O is a lysochrome diazo dye used for the staining of neutral triglycerides and lipids in

cells.[2][16][17] The intensity of the red stain is proportional to the amount of accumulated lipid.

Materials:

Treated cells on coverslips or in culture plates

PBS

10% Formalin solution

60% Isopropanol

Oil Red O working solution

Hematoxylin (for counterstaining nuclei)

Microscope

Procedure:

Fixation:

Wash the cells twice with PBS.

Fix the cells with 10% formalin for 30-60 minutes.[18]

Staining:

Wash the cells twice with water.

Incubate the cells with 60% isopropanol for 5 minutes.[18]
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Remove the isopropanol and add the Oil Red O working solution, ensuring the cells are

completely covered.

Incubate for 10-20 minutes at room temperature.[18]

Washing and Counterstaining:

Remove the Oil Red O solution and wash the cells 2-5 times with water until the excess

stain is removed.[18]

(Optional) Counterstain the nuclei with hematoxylin for 1 minute and wash with water.[18]

Visualization:

Add water to the wells to prevent the cells from drying out.

Visualize the lipid droplets (stained red) and nuclei (stained blue) under a microscope.
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Start with treated cells

Fix cells with formalin

Wash with water and incubate with 60% isopropanol

Stain with Oil Red O working solution

Wash with water and (optional) counterstain with Hematoxylin

Visualize under microscope

End
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Start with treated cells

Prepare Nile Red working solution
(with optional Hoechst stain)

Wash cells and add staining solution

Incubate for 10-30 min, protected from light

Wash cells with PBS

Image with fluorescence microscope or
quantify with plate reader

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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